N-(3,4-dimethylphenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid
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Overview
Description
N-(3,4-dimethylphenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring and a dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the dimethylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include methoxymethyl chloride and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dimethylphenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide include:
- N-(3,4-dimethylphenyl)-2-[4-(methyl)piperidin-1-yl]acetamide
- N-(3,4-dimethylphenyl)-2-[4-(ethoxymethyl)piperidin-1-yl]acetamide
Uniqueness
The uniqueness of N-(3,4-dimethylphenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can offer unique advantages over similar compounds in terms of reactivity, stability, and specificity.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.C2H2O4/c1-13-4-5-16(10-14(13)2)18-17(20)11-19-8-6-15(7-9-19)12-21-3;3-1(4)2(5)6/h4-5,10,15H,6-9,11-12H2,1-3H3,(H,18,20);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYOHNRSTHCEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)COC)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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